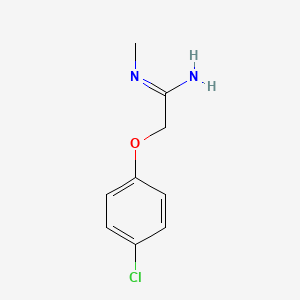
2-(4-chlorophenoxy)-N'-methylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N’-methylethanimidamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to an ethanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-methylethanimidamide typically involves the reaction of 4-chlorophenol with an appropriate ethanimidamide precursor. One common method involves the etherification of 4-chlorophenol with an ethanimidamide derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(4-chlorophenoxy)-N’-methylethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)-N’-methylethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxy oxides, while substitution reactions can produce various substituted phenoxy derivatives .
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N’-methylethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2-methyl-4-chlorophenoxyacetic acid: Another phenoxy compound with herbicidal properties.
4-chloro-2-methylphenoxyacetic acid: Known for its use as a synthetic auxin in plant growth regulation
Uniqueness
2-(4-chlorophenoxy)-N’-methylethanimidamide stands out due to its unique combination of a chlorophenoxy group and an ethanimidamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N'-methylethanimidamide |
InChI |
InChI=1S/C9H11ClN2O/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H2,11,12) |
Clé InChI |
RHUCZIHCJUZSCD-UHFFFAOYSA-N |
SMILES canonique |
CN=C(COC1=CC=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


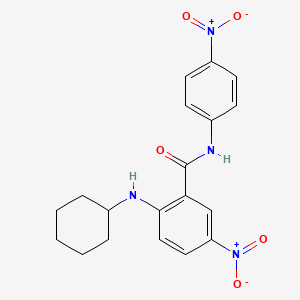
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B12467481.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B12467487.png)
![5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide](/img/structure/B12467493.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467494.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12467497.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B12467498.png)

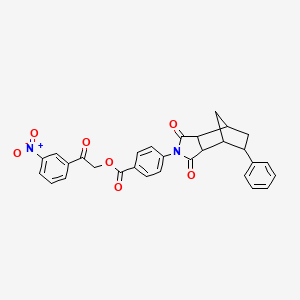
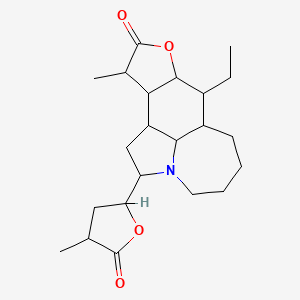
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B12467547.png)
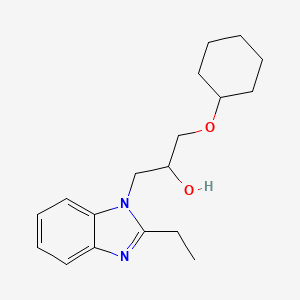
![4-{[(2-Methyl-3,5-dinitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12467557.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide](/img/structure/B12467565.png)
